N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((2-ethoxyphenyl)amino)-2-oxoethyl group and a biphenyl-4-carboxamide moiety. The thiadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioactivity, while the thioether and carboxamide groups enhance solubility and target binding.
Properties
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-2-32-21-11-7-6-10-20(21)26-22(30)16-33-25-29-28-24(34-25)27-23(31)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYBUZZCJJLCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole moiety and a biphenyl structure, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 436.5 g/mol. The structure includes several functional groups that enhance its biological activity:
| Component | Description |
|---|---|
| Thiadiazole Ring | Known for antimicrobial and anticancer properties. |
| Ethoxy Group | Increases solubility and bioavailability. |
| Carboxamide Group | Facilitates hydrogen bonding with biological targets. |
| Biphenyl Structure | Contributes to the overall stability and reactivity. |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The thiadiazole moiety has been linked to significant antibacterial and antifungal effects. Studies suggest that compounds containing this structure can inhibit the growth of multidrug-resistant bacteria and fungi.
- Anticancer Properties : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of this compound through various experimental approaches:
Antimicrobial Screening
A comparative study assessed the minimum inhibitory concentration (MIC) of this compound against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These results indicate potent antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : 12 µM
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues with a preference for liver and kidneys.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Heterocycles : The target compound’s 1,3,4-thiadiazole core is structurally distinct from thiazole () or indole () derivatives. Thiadiazoles exhibit superior metabolic resistance compared to thiazoles due to reduced enzymatic degradation .
The 2-ethoxyphenylamino-thioethyl substituent introduces hydrogen-bonding capacity via the ethoxy and amide groups, contrasting with simpler alkylthio groups (e.g., methylthio in ).
Synthetic Efficiency : Thiadiazole derivatives generally achieve high yields (72–97% in ) via thiol-alkylation or amide coupling, whereas nitrothiophene carboxamides () show lower purity (42%), likely due to steric hindrance from nitro groups.
Research Implications
- Drug Design : The biphenyl-carboxamide motif warrants exploration in antimicrobial or anticancer agents due to its dual role in solubility and target engagement.
- Synthetic Optimization : The HATU-mediated coupling used in and could be adapted for scalable synthesis of the target compound, though purification challenges may arise due to its bulkier structure.
- SAR Studies : Systematic modification of the ethoxyphenyl group (e.g., fluorination) could refine pharmacokinetic properties, as seen in ’s fluorinated derivatives with >99% purity .
Q & A
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of the thiadiazole ring?
- Variable-temperature NMR : Monitor chemical shift changes to detect tautomerism (e.g., thione-thiol equilibrium) .
- X-ray photoelectron spectroscopy (XPS) : Analyze sulfur electron environments to distinguish thioether (S–C) vs. thione (C=S) bonding .
Methodological Best Practices
Q. How is the compound’s stability assessed under varying storage conditions?
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Degradation pathways : Hydrolysis of the acetamide group in acidic/basic conditions; protect with inert atmospheres or desiccants .
Q. What computational tools predict physicochemical properties critical for drug-likeness?
- SwissADME : Predict logP (~3.5), topological polar surface area (~90 Ų), and bioavailability scores.
- ADMETlab 2.0 : Assess CYP450 inhibition risks and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
